Vinyl cyclohexene dioxide (CAS 106-87-6), frequently designated as ERL-4206, is an ultra-low-viscosity cycloaliphatic diepoxide utilized as a reactive diluent, crosslinking agent, and chemical intermediate. Featuring a molecular weight of 140.18 g/mol and an epoxide equivalent weight (EEW) of 74–78 g/eq, VCD is distinguished by its dual epoxide functionality—comprising both a cycloaliphatic ring epoxide and a vinyl-derived side-chain epoxide. This structural asymmetry provides differential reactivity, while its baseline viscosity of approximately 7.8 cP at 20°C makes it one of the most fluid diepoxides commercially available. In industrial and laboratory procurement, VCD is prioritized for cationic UV-curing systems, precision encapsulation, and specialty epoxy formulations where measurable viscosity reduction must be achieved without lowering the crosslink density of the cured network [1].
Substituting vinyl cyclohexene dioxide with standard cycloaliphatic epoxides, such as ERL-4221 (3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate), alters formulation processability and cured material performance. While ERL-4221 is a common in-class alternative, its baseline viscosity is over 20 times higher than that of VCD, which limits its ability to penetrate microporous substrates. Historically, when vendors replaced VCD with ERL-4221 in low-viscosity embedding formulations at identical substitution rates, the resulting resins exhibited excessive viscosity, and the cured blocks became unworkably brittle, lacking necessary sectioning qualities [1]. Furthermore, standard bisphenol A diglycidyl ether (DGEBA) resins lack the cycloaliphatic ring structure required for rapid cationic photopolymerization, resulting in slower cure kinetics. Consequently, generic substitution compromises both the handling characteristics and the specific thermal stability profile of the final polymer network.
VCD (ERL-4206) exhibits a dynamic viscosity of 7.8 cP at 20°C, which provides stronger formulation thinning compared to standard epoxy resins. When compared to conventional embedding epoxies like Epon 812 (150–210 cP) or the common cycloaliphatic substitute ERL-4221 (~180 cP), VCD provides a >95% reduction in baseline monomer viscosity. This allows the formulation of complete resin mixtures with aggregate viscosities as low as 60 cP, enabling rapid mixing and deep penetration into dense or microporous matrices without the addition of non-reactive, volatile solvents [1].
| Evidence Dimension | Monomer Viscosity at 20-25°C |
| Target Compound Data | 7.8 cP |
| Comparator Or Baseline | ERL-4221 / Epon 812: 150–210 cP |
| Quantified Difference | >95% lower viscosity for VCD |
| Conditions | Neat monomer viscosity measured at 20-25°C |
Allows buyers to formulate ultra-low-viscosity, 100% solids epoxy systems that achieve deep substrate penetration without solvent-induced shrinkage.
In cationic frontal photopolymerization applications, VCD demonstrates higher reactivity than standard mono-epoxides and bulkier cycloaliphatic diepoxides. Real-time FT-IR and optical pyrometry studies reveal that VCD exhibits the highest photoreactivity among tested monomers, reaching a maximum polymerization front temperature of 270°C. In contrast, cyclohexene oxide (CHO) reaches 63°C, and standard bis-cycloaliphatic epoxies like ERL-4221 demonstrate lower overall conversion rates and peak exotherms. This reactivity is driven by VCD's accessible dual epoxide groups and low epoxide equivalent weight [1].
| Evidence Dimension | Maximum frontal polymerization temperature (indicator of reactivity) |
| Target Compound Data | 270°C |
| Comparator Or Baseline | Cyclohexene oxide (CHO): 63°C |
| Quantified Difference | 207°C higher peak exotherm for VCD |
| Conditions | Optical pyrometry monitoring during cationic photopolymerization |
Ensures rapid cure speeds and high monomer conversion in cationic UV inks, coatings, and 3D printing resins.
Despite acting as a viscosity-reducing diluent, VCD maintains the thermal stability of cured networks due to its compact diepoxide structure, which yields an epoxide equivalent weight (EEW) of 74–78 g/eq. By comparison, standard DGEBA resins have an EEW of ~180–190 g/eq, and ERL-4221 has an EEW of ~131–143 g/eq. The high concentration of reactive sites per gram allows VCD to form highly cross-linked linear polymers that convey measurable heat resistance and elevated deflection temperatures to the final casting, a structural advantage over mono-epoxide reactive diluents that typically plasticize the network and lower the glass transition temperature (Tg) [1].
| Evidence Dimension | Epoxide Equivalent Weight (EEW) |
| Target Compound Data | 74–78 g/eq |
| Comparator Or Baseline | ERL-4221: ~131–143 g/eq |
| Quantified Difference | ~40-45% lower EEW for VCD, yielding higher crosslink density |
| Conditions | Stoichiometric calculation of reactive sites per gram of resin |
Enables the procurement of a diluent that simultaneously lowers formulation viscosity and increases the thermal stability of the cured part.
VCD is a primary reactive diluent for structural composites and adhesives where standard DGEBA viscosity is too high for proper fiber wet-out. Because VCD maintains a high crosslink density (due to its low EEW of 74-78), it reduces viscosity without plasticizing the cured matrix or sacrificing heat deflection temperatures, a common failure point when using mono-epoxide diluents [1].
In stereolithography (SLA) 3D printing and UV-curable coatings, VCD is selected over standard bisphenol A epoxies due to its lack of oxygen inhibition and higher cationic photoreactivity. Its ability to reach high conversion rates rapidly (evidenced by peak polymerization temperatures of 270°C) ensures fast layer-curing times and dimensional accuracy in precision manufacturing [2].
For applications requiring deep penetration into microporous substrates—such as electronic component encapsulation or biological tissue embedding—VCD's baseline viscosity of 7.8 cP allows for the creation of mixed resin systems as low as 60 cP. This ensures void-free infiltration prior to curing, a quality control metric that cannot be achieved with bulkier cycloaliphatic substitutes like ERL-4221 [3].
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